

resolving peak splitting in HPLC of DMT-on oligonucleotides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

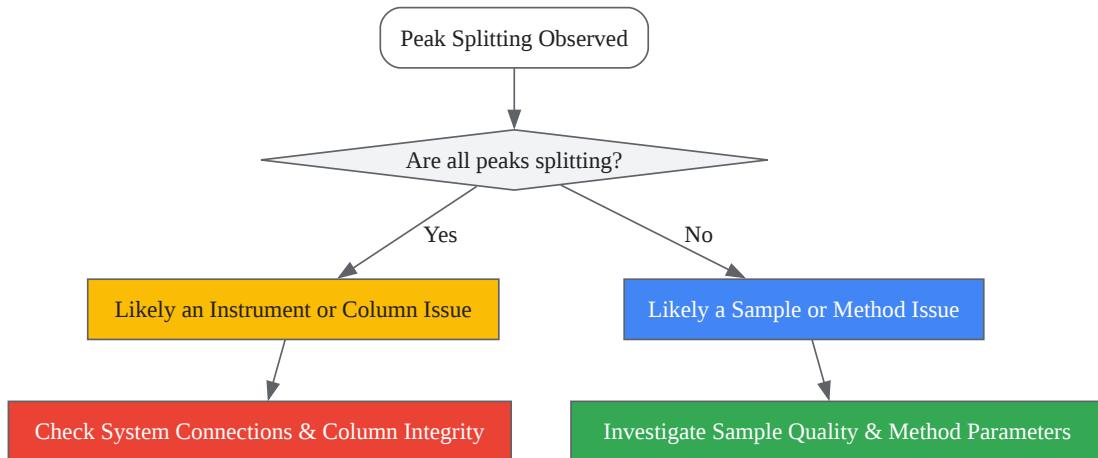
Compound Name: 5'-O-DMT-dT

Cat. No.: B015610

[Get Quote](#)

Technical Support Center: DMT-on Oligonucleotide HPLC

Welcome to the technical support center for resolving common issues in the HPLC purification of DMT-on oligonucleotides. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation and peak resolution.


Troubleshooting Guide: Resolving Peak Splitting

Peak splitting in the HPLC analysis of DMT-on oligonucleotides is a frequent challenge that can complicate purity assessment and purification. This guide provides a systematic approach to diagnosing and resolving this issue.

Initial Assessment

The first step in troubleshooting is to determine if the peak splitting is observed for all peaks or only for the peak of interest. This distinction is crucial for identifying the likely cause.

Diagram of the initial troubleshooting workflow:

[Click to download full resolution via product page](#)

Caption: Initial troubleshooting decision tree for peak splitting.

Category 1: Instrument or Column Issues

If all peaks in the chromatogram are splitting, the problem likely originates from the HPLC system or the column itself.

Question: Why are all of my peaks splitting?

Answer:

Generalized peak splitting is often indicative of a problem with the physical flow path of the mobile phase. Common causes include:

- Blocked Column Frit: Particulates from the sample or mobile phase can obstruct the inlet frit, causing uneven flow distribution onto the column.[\[1\]](#)

- **Void in Stationary Phase:** A void or channel in the column packing material can create two different paths for the sample to travel, resulting in a split peak.[1][2]
- **Improper Connections:** Loose fittings or improper ferrule depth between the injector and the detector can introduce dead volume and disrupt the flow path.[3]

Troubleshooting Steps:

- **Reverse-flush the column:** This can sometimes dislodge particulates from the inlet frit.
- **Replace the column frit:** If flushing does not resolve the issue, the frit may need to be replaced.[1]
- **Replace the column:** If a void has formed in the stationary phase, the column will likely need to be replaced.[1]
- **Check all connections:** Ensure all fittings are tight and properly seated.

Category 2: Sample or Method-Related Issues

If only the oligonucleotide peak of interest is splitting or has a significant shoulder, the cause is more likely related to the sample itself or the specifics of the HPLC method.

Frequently Asked Questions (FAQs)

Q1: Can impurities from the oligonucleotide synthesis cause peak splitting?

A1: Yes, synthesis-related impurities are a common cause of peak splitting.[2] During solid-phase synthesis, incomplete reactions can lead to the formation of "failure sequences" (e.g., n-1, n-2 mers).[2] In a "Trityl-ON" purification, the final full-length product retains its 5'-DMT group, making it highly hydrophobic.[2][4] However, if capping of failure sequences is incomplete, an n-1 sequence may also retain a DMT group, causing it to co-elute or elute very closely with the main product, appearing as a split peak or a shoulder.[2]

Q2: How can the ion-pairing agent affect peak shape?

A2: The type and concentration of the ion-pairing agent are critical for achieving sharp, symmetrical peaks in ion-pair reversed-phase (IP-RP) HPLC.[2][5] These agents, such as

triethylammonium acetate (TEAA) or a combination of an alkylamine (like triethylamine, TEA) and hexafluoroisopropanol (HFIP), interact with the negatively charged phosphate backbone of the oligonucleotide.[2][6]

- Low Concentration: An insufficient concentration of the ion-pairing agent can lead to incomplete pairing with the oligonucleotide, resulting in broad or split peaks.[2][7]
- Inappropriate Agent: The choice of ion-pairing agent can influence selectivity. For instance, more hydrophobic alkylamines can increase retention.[5]

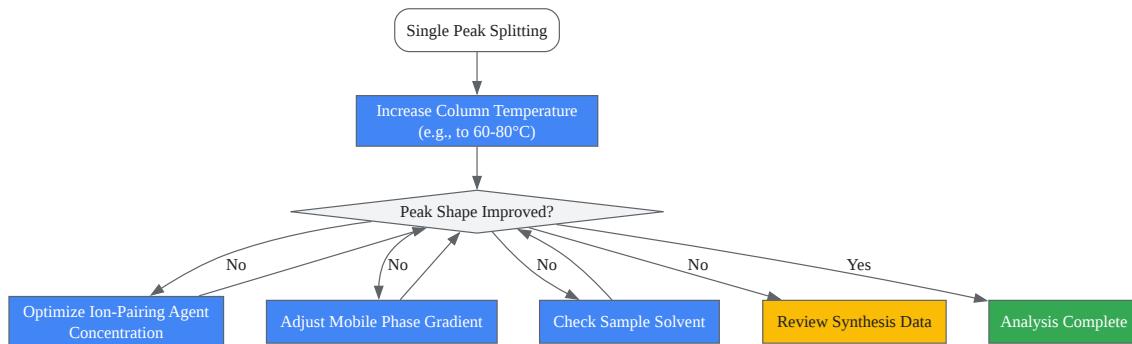
Table 1: Effect of Ion-Pairing Agent Concentration on Peak Shape

Ion-Pairing Agent (TEA) Concentration	Observation	Recommendation
Too Low	Broad or split peaks due to incomplete ion-pairing.[2][7]	Increase the concentration of the ion-pairing agent incrementally.
Optimal	Sharp, symmetrical peaks with good resolution.	Maintain this concentration.
Too High	May lead to increased retention times and potentially broader peaks.[7]	Reduce the concentration if resolution is not compromised.

Q3: Can column temperature influence peak splitting?

A3: Yes, column temperature plays a significant role in the separation of oligonucleotides.

- Secondary Structures: Oligonucleotides can form stable secondary structures (e.g., hairpin loops) at lower temperatures, which can lead to broad or multiple peaks.[4] Increasing the column temperature, often to 60°C or higher, can disrupt these structures, resulting in sharper, more symmetrical peaks.[4][8][9]
- Mass Transfer: Elevated temperatures can improve the mass transfer of oligonucleotides between the mobile and stationary phases, leading to better resolution and peak shape.[8][10]


Table 2: Effect of Column Temperature on Oligonucleotide Separation

Temperature	Effect on Peak Shape	Rationale
Low (e.g., 35°C)	Broad or split peaks may be observed.[4]	Potential for secondary structure formation.[4]
High (e.g., 60-80°C)	Generally sharper, more symmetrical peaks.[8][11]	Denaturation of secondary structures and improved mass transfer.[4][8]

Q4: Can the sample solvent cause peak splitting?

A4: A mismatch between the sample solvent and the mobile phase can cause peak distortion, including splitting.[2] If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase conditions, it can lead to poor peak shape. It is recommended to dissolve the sample in the initial mobile phase or a solvent with a lower organic concentration.[1]

Diagram of the method optimization workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for optimizing HPLC method parameters.

Experimental Protocols

Protocol 1: General IP-RP-HPLC Method for DMT-on Oligonucleotides

This protocol provides a starting point for the analysis of DMT-on oligonucleotides. Optimization will likely be required based on the specific sequence and length.

Materials:

- Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.[6]

- Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in 50:50 acetonitrile:water.
- Column: A C18 reversed-phase column suitable for oligonucleotide analysis.
- HPLC System: With a UV detector and a column oven.

Method:

- Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
- Sample Preparation: Dissolve the DMT-on oligonucleotide sample in Mobile Phase A.
- Injection: Inject the sample onto the column.
- Gradient:
 - 5-15% B over 2 minutes
 - 15-45% B over 20 minutes
 - 45-95% B over 3 minutes
 - Hold at 95% B for 5 minutes
 - Return to 5% B over 2 minutes
 - Hold at 5% B for 5 minutes for re-equilibration
- Detection: Monitor the absorbance at 260 nm.
- Temperature: Maintain the column temperature at 60°C.

Protocol 2: Troubleshooting by Temperature Adjustment

If peak splitting is suspected to be due to secondary structures, perform the following experiment.

- Set up the HPLC system as described in Protocol 1, with an initial column temperature of 35°C.
- Run the analysis and record the chromatogram.
- Increase the column temperature to 60°C and allow the system to equilibrate.
- Re-run the analysis with the same sample and method.
- Increase the temperature to 80°C, equilibrate, and run the analysis again.
- Compare the chromatograms at the different temperatures. A significant improvement in peak shape at higher temperatures suggests the presence of secondary structures.[8]

Protocol 3: Post-Purification Detritylation

After collecting the purified DMT-on oligonucleotide fraction, the DMT group must be removed.

- Dry the collected fraction containing the DMT-on oligonucleotide.
- Resuspend the oligonucleotide in a solution of 3% trifluoroacetic acid (TFA) in water.[12]
- Allow the reaction to proceed for 5-10 minutes at room temperature.
- Quench the reaction by adding a sufficient amount of a buffering agent like ammonium hydroxide.
- The detritylated oligonucleotide can then be desalted using a suitable method like gel filtration.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. support.waters.com [support.waters.com]
- 4. atdbio.com [atdbio.com]
- 5. phenomenex.com [phenomenex.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- To cite this document: BenchChem. [resolving peak splitting in HPLC of DMT-on oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015610#resolving-peak-splitting-in-hplc-of-dmt-on-oligonucleotides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com